3,3-Diethylpent-1-yne
Overview
Description
3,3-Diethylpent-1-yne is an organic compound with the molecular formula C9H16. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two ethyl groups are attached to the third carbon of a pent-1-yne chain. The presence of the triple bond imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpent-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-pentyne and ethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield this compound. The reaction typically occurs under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions between ethyl halides and terminal alkynes, providing an efficient route to synthesize the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylpent-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon (Pd/C) can convert this compound to 3,3-Diethylpentane.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents, organolithium compounds).
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes (e.g., 3,3-Diethylpentane).
Substitution: Halogenated alkynes, organometallic derivatives.
Scientific Research Applications
3,3-Diethylpent-1-yne has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various reactions.
Biology: The compound can be used in the synthesis of bioactive molecules, which are then studied for their biological activities.
Medicine: Derivatives of this compound are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Diethylpent-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond can participate in various addition reactions, where reagents add across the triple bond to form new products. The presence of the ethyl groups can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
3,3-Dimethylpent-1-yne: Similar structure with methyl groups instead of ethyl groups.
3,3-Diethylhex-1-yne: An extended carbon chain with similar substitution pattern.
3,3-Diethylbut-1-yne: A shorter carbon chain with the same ethyl substitution.
Uniqueness: 3,3-Diethylpent-1-yne is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other alkynes. The presence of two ethyl groups on the third carbon atom provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-diethylpent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJPMWXCWIRHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00844224 | |
Record name | 3,3-Diethylpent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919-23-3 | |
Record name | 3,3-Diethylpent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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